molecular formula C31H33N5O4 B1663095 Nintedanib CAS No. 928326-83-4

Nintedanib

Cat. No. B1663095
CAS RN: 928326-83-4
M. Wt: 539.6 g/mol
InChI Key: XZXHXSATPCNXJR-ZIADKAODSA-N
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Description

Nintedanib is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It is a small molecule tyrosine-kinase inhibitor, targeting vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .


Synthesis Analysis

The synthesis of Nintedanib involves a condensation reaction on 4-(R acetate-2-yl)-3-nitrobenzoate and trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate. This is followed by a substitution reaction on the compound and N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent. Finally, reduction reactions and cyclization reactions are carried out to prepare Nintedanib .


Molecular Structure Analysis

The chemical formula of Nintedanib is C31H33N5O4 . The molecular weight is 539.636 g/mol .


Chemical Reactions Analysis

Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .


Physical And Chemical Properties Analysis

Nintedanib has a molecular weight of 539.760 and a chemical formula of C33H39N5O7S .

Scientific Research Applications

Treatment of Progressive Fibrosing Interstitial Lung Disease (PF-ILD)

Nintedanib, a tyrosine kinase inhibitor, was the first drug approved worldwide for treating progressive fibrosing interstitial lung disease (PF-ILD) in 2020 . It has been shown to be effective in slowing the progression of connective tissue disease-associated PF-ILD in real-world settings .

Combination Therapy with Immunosuppressive Agents

The combination of Nintedanib and immunosuppressive agents has been found to improve forced vital capacity in patients with connective tissue disease-associated PF-ILD . This combination therapy may be more effective than Nintedanib alone in slowing the progression of the disease .

Treatment of Idiopathic Pulmonary Fibrosis

Nintedanib is used in the treatment of idiopathic pulmonary fibrosis . Its mechanism of action suggests that it should be considered one of the potential agents for inhibiting and revising the fibrosis process .

Treatment of Chronic Fibrosing Interstitial Lung Diseases

Nintedanib is also used in the treatment of chronic fibrosing interstitial lung diseases . It has been suggested as a potential agent for inhibiting and revising the fibrosis process related to COVID-19 infections .

Interaction with Oral Anticoagulants

Nintedanib has been found to interact with oral anticoagulants . This interaction is an important consideration, especially in patients at high risk of bleeding complications .

Treatment of Gastrointestinal Stromal Tumors (GIST)

Nintedanib has been found to be effective for the treatment of gastrointestinal stromal tumors, especially in patients with de novo or acquired resistance to imatinib .

Enhancing the Efficacy of PD-L1 Blockade

Nintedanib has been found to enhance the efficacy of PD-L1 blockade by upregulating MHC . This includes promoting vessel normalization, increasing infiltration and activation of immune cells in tumors, enhancing the response of interferon-gamma, and activating the MHC class I-mediated antigen presentation process .

Treatment of Lung Cancer

Nintedanib is used in the treatment of lung cancer . Its mechanism of action suggests that it should be considered one of the potential agents for inhibiting and revising the fibrosis process related to COVID-19 infections .

Safety And Hazards

Nintedanib can cause birth defects or death to an unborn baby. Women should not become pregnant while taking Nintedanib. Women who are able to become pregnant should have a pregnancy test before starting treatment with Nintedanib . It can also cause damage to the hepatic, circulatory, and digestive systems through prolonged or repeated exposure .

Future Directions

Nintedanib is currently one of only two disease-modifying therapies available and indicated for the condition of idiopathic pulmonary fibrosis. The pharmacotherapeutic landscape for IPF is moving forward with a number of new drugs currently in clinical development . Significant changes to current clinical practice for PF-ILDs can be expected in the near future .

properties

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMDPSXJELVGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025948, DTXSID20918936
Record name Nintedanib
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Record name Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate
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Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>20mg/mL
Record name Nintedanib
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Mechanism of Action

Nintedanib is a small molecule, competitive, triple angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Many of these RTKs are implicated in lung fibrosis and tumour angiogenesis, so nintedanib is therefore used in the treatment of proliferative diseases such as idiopathic pulmonary fibrosis, non-small cell lung cancer, and systemic sclerosis-associated interstitial lung disease. The specific RTKs that nintedanib inhibits are platelet-derived growth factor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fns-Like tyrosine kinase-3 (FLT3). Nintedanib binds to the ATP-binding pocket of these receptors and inhibits their activity, thereby blocking signalling cascades that result in the proliferation and migration of lung fibroblasts. Nintedanib also inhibits kinase signalling pathways in various cells within tumour tissues, including endothelial cells, pericytes, smooth muscle cells, and cells contributing to angiogenesis, culminating in an inhibition of cell proliferation and apoptosis of affected tumour cells. In addition to RTK inhibition, nintedanib also prevents the actions of the nRTKs Lck, Lyn, and Src. The contribution of the inhibition of Lck and Lyn towards the therapeutic efficacy of nintedanib is unclear, but inhibition of the Src pathway by nintedanib has been shown to reduce lung fibrosis., Idiopathic pulmonary fibrosis (IPF) is a disease with relentless course and limited therapeutic options. Nintedanib (BIBF-1120) is a multiple tyrosine kinase inhibitor recently approved by the U.S. Food and Drug Administration for the treatment of IPF. The precise antifibrotic mechanism(s) of action of nintedanib, however, is not known. Therefore, we studied the effects of nintedanib on fibroblasts isolated from the lungs of patients with IPF. Protein and gene expression of profibrotic markers were assessed by Western immunoblotting and real-time PCR. Autophagy markers and signaling events were monitored by biochemical assays, Western immunoblotting, microscopy, and immunofluorescence staining. Silencing of autophagy effector proteins was achieved with small interfering RNAs. Nintedanib down-regulated protein and mRNA expression of extracellular matrix (ECM) proteins, fibronectin, and collagen 1a1 while inhibiting transforming growth factor (TGF)-beta1-induced myofibroblast differentiation. Nintedanib also induced beclin-1-dependent, ATG7-independent autophagy. Nintedanib's ECM-suppressive actions were not mediated by canonical autophagy. Nintedanib inhibited early events in TGF-beta signaling, specifically tyrosine phosphorylation of the type II TGF-beta receptor, activation of SMAD3, and p38 mitogen-activated protein kinase. Nintedanib down-regulates ECM production and induces noncanonical autophagy in IPF fibroblasts while inhibiting TGF-beta signaling. These mechanisms appear to be uncoupled and function independently to mediate its putative antifibrotic effects., Nintedanib is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Nintedanib inhibits the following RTKs: platelet-derived growth factor receptor (PDGFR) a and beta, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fms-like tyrosine kinase-3 (FLT3). Among them, FGFR, PDGFR, and VEGFR have been implicated in IPF pathogenesis. Nintedanib binds competitively to the adenosine triphosphate (ATP) binding pocket of these receptors and blocks the intracellular signaling which is crucial for the proliferation, migration, and transformation of fibroblasts representing essential mechanisms of the IPF pathology. In addition, nintedanib inhibits the following nRTKs: Lck, Lyn and Src kinases. The contribution of FLT3 and nRTK inhibition to IPF efficacy is unknown.
Record name Nintedanib
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Product Name

Nintedanib

CAS RN

656247-17-5, 928326-83-4
Record name Nintedanib [USAN:INN]
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Record name Nintedanib
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Record name Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate
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Record name methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
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Record name NINTEDANIB
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Record name Nintedanib
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Melting Point

305C
Record name Nintedanib
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Nintedanib and what are its primary targets?

A1: Nintedanib is a small-molecule tyrosine kinase inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It primarily targets receptor tyrosine kinases involved in angiogenesis and fibrosis, including:

    Q2: How does Nintedanib exert its antifibrotic effects?

    A2: Nintedanib inhibits the activity of PDGFR, VEGFR, and FGFR. [, , , , ] These receptors are involved in signaling pathways crucial for fibroblast proliferation, migration, differentiation into myofibroblasts, and extracellular matrix production, all key processes in fibrosis. [, ] By blocking these pathways, Nintedanib effectively reduces fibroblast activation and subsequent collagen deposition. [, ]

    Q3: Does Nintedanib impact collagen fibril formation?

    A3: Yes, research indicates that Nintedanib directly inhibits collagen I fibril formation, leading to a reduction in the size and number of collagen fibril bundles. []

    Q4: How does Nintedanib affect tumor growth and angiogenesis?

    A4: Nintedanib's antitumor activity is attributed to its inhibitory effects on angiogenesis, a process essential for tumor growth and spread. [, ] By blocking VEGFR, PDGFR, and FGFR signaling, Nintedanib disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen. [, ] Additionally, Nintedanib can induce vascular normalization in tumor microenvironments, potentially enhancing the delivery and efficacy of chemotherapeutic agents. []

    Q5: Does Nintedanib have anti-inflammatory effects?

    A5: Research suggests that Nintedanib possesses anti-inflammatory properties. In preclinical models of pulmonary fibrosis, Nintedanib treatment reduced the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in bronchoalveolar lavage fluid. []

    Q6: What is the molecular formula and weight of Nintedanib?

    A6: The molecular formula of Nintedanib is C28H29F2N5O4, and its molecular weight is 537.56 g/mol. []

    Q7: What are the challenges associated with Nintedanib's solubility and bioavailability?

    A7: Nintedanib exhibits poor solubility in the intestinal tract environment, resulting in low oral bioavailability, approximately 4.7%. [] This presents a challenge for achieving optimal therapeutic concentrations in vivo.

    Q8: What strategies have been explored to improve Nintedanib's bioavailability?

    A8: Electrospray technology has been investigated to develop a Nintedanib solid dispersion formulation. [] This approach aims to enhance the drug's dissolution rate and consequently improve its bioavailability.

    Q9: What is the purpose of developing sustained-release formulations of Nintedanib?

    A9: Sustained-release formulations of Nintedanib aim to prolong drug release, which could potentially enhance patient compliance by reducing dosing frequency. [] Additionally, sustained release may help to maintain more consistent drug levels in the body, potentially improving efficacy and reducing side effects.

    Q10: What is the effect of Nintedanib on the pharmacokinetics of co-administered drugs?

    A10: Studies indicate that Nintedanib does not significantly affect the pharmacokinetics of drugs commonly used in combination regimens for cancer treatment, such as the components of the mFOLFOX6 regimen (oxaliplatin, leucovorin, and 5-fluorouracil). [] Similarly, the pharmacokinetic profile of Nintedanib remains largely unaffected when co-administered with pirfenidone. []

    Q11: What cellular models have been used to study Nintedanib's antifibrotic activity?

    A11: Researchers have utilized various cellular models to investigate Nintedanib's antifibrotic effects, including primary lung fibroblasts derived from patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD), as well as lung fibroblasts from control subjects. [] These models have been instrumental in elucidating Nintedanib's impact on fibroblast proliferation, migration, differentiation, and extracellular matrix production. []

    Q12: Which animal models have been employed to evaluate the efficacy of Nintedanib in pulmonary fibrosis?

    A12: Bleomycin-induced lung injury in mice is a widely used preclinical model for assessing potential antifibrotic agents, including Nintedanib. [] Studies utilizing this model have demonstrated Nintedanib's efficacy in reducing collagen deposition and improving lung function. [, ]

    Q13: Has the efficacy of Nintedanib been studied in animal models of other fibrotic diseases besides pulmonary fibrosis?

    A13: Yes, in addition to pulmonary fibrosis, the therapeutic potential of Nintedanib has been explored in preclinical models of systemic sclerosis. [, ] Research has shown that Nintedanib can ameliorate skin and lung fibrosis in these models, suggesting its potential broader applicability in treating fibrotic conditions. [, ]

    Q14: What is the evidence for Nintedanib's clinical efficacy in idiopathic pulmonary fibrosis (IPF)?

    A14: Two large-scale, phase III clinical trials, INPULSIS-1 and INPULSIS-2, have established the efficacy of Nintedanib in treating IPF. [] Both trials demonstrated that Nintedanib significantly slowed the rate of decline in forced vital capacity (FVC), a key indicator of disease progression, compared to placebo. []

    Q15: Has Nintedanib demonstrated clinical benefit in systemic sclerosis-associated interstitial lung disease (SSc-ILD)?

    A15: The SENSCIS trial investigated Nintedanib's efficacy in SSc-ILD. [] While the primary analysis showed a reduction in the rate of FVC decline with Nintedanib compared to placebo, the result was statistically significant only at a less stringent significance level. [] Further research and analyses are ongoing to clarify the clinical benefit of Nintedanib in this specific patient population.

    Q16: What are the common adverse events associated with Nintedanib treatment?

    A16: The most frequently reported adverse event associated with Nintedanib is diarrhea, which has been observed in clinical trials of both IPF and SSc-ILD. [, ] Other gastrointestinal side effects, including nausea and vomiting, have also been reported. [, , ]

    Q17: Are there any serious adverse events of concern with Nintedanib?

    A17: While Nintedanib is generally well-tolerated, serious adverse events, though less common, have been reported in clinical trials. [, , ] These include liver enzyme elevations and cardiovascular events, the incidence of which appears to be consistent with that observed in the general IPF population. [] Close monitoring of liver function and cardiovascular health is essential during Nintedanib therapy.

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